BenchChemオンラインストアへようこそ!

5-bromo-6-methyl-1H-benzo[d]imidazole

Epigenetics Bromodomain inhibitors Kinase probe development

This 5-bromo-6-methyl-1H-benzo[d]imidazole scaffold delivers precise halogen-bonding geometry essential for BRPF bromodomain targeting—BRPF1 IC50=65 nM, with a distinct selectivity fingerprint vs. PFI-4. Explicitly disclosed as a synthetic intermediate in PAK1 inhibitor patent WO2013026914A1, it also serves as a validated anti-enterococcal benchmark (IC50=3.19 µM vs. E. faecalis). CNS-favorable parameters (clogP 2.5, PSA 28.7 Ų) support BBB-penetrant lead optimization. Non-brominated or differently substituted benzimidazoles cannot replicate this pharmacophore geometry.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 116106-16-2
Cat. No. B178645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-methyl-1H-benzo[d]imidazole
CAS116106-16-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)N=CN2
InChIInChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)
InChIKeyZQHHVSZEBVWTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methyl-1H-benzo[d]imidazole (CAS 116106-16-2): Chemical Identity and Baseline Differentiation


5-Bromo-6-methyl-1H-benzo[d]imidazole (CAS 116106-16-2) is a heterocyclic aromatic compound belonging to the benzimidazole class, characterized by a fused benzene–imidazole ring system with a bromine substituent at the 5-position and a methyl group at the 6-position [1]. Its molecular formula is C₈H₇BrN₂ (MW 211.06) and it is commonly referenced under alternate nomenclature including 6-bromo-5-methylbenzimidazole and 1H-benzimidazole, 6-bromo-5-methyl- . The compound serves as a versatile pharmacophore scaffold in medicinal chemistry and as a building block in organic synthesis, with documented applications in kinase inhibitor discovery and bromodomain-targeted probe development .

Why 5-Bromo-6-methyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs in Target-Based Research


Substitution pattern on the benzimidazole core critically dictates both molecular recognition by biological targets and physicochemical properties. The presence of a bromine at the 5-position enables halogen bonding interactions that are absent in unsubstituted or methyl-only analogs, while the 6-methyl group modulates lipophilicity and metabolic stability [1]. QSAR studies on 6-substituted benzimidazoles confirm that even minor positional variations (e.g., 5-bromo vs. 6-bromo or 5-methyl vs. 6-methyl) produce statistically significant changes in receptor binding affinity and cellular potency [2]. Consequently, generic substitution with non-brominated or differently substituted benzimidazoles is scientifically invalid for experiments requiring this specific pharmacophore geometry.

Quantitative Differentiation of 5-Bromo-6-methyl-1H-benzo[d]imidazole Against Closest Benzimidazole Comparators


BRPF2-BRD1 Bromodomain Inhibition: 5-Bromo-6-methyl vs. Unsubstituted Benzimidazole Scaffold

5-Bromo-6-methyl-1H-benzo[d]imidazole exhibits an IC50 of 1.40 × 10³ nM against human BRPF2-BRD1 bromodomain in a BROMOscan assay [1]. In contrast, unsubstituted benzimidazole derivatives in the same assay context typically show IC50 values > 20 µM (2.0 × 10⁴ nM) or complete inactivity, representing at least a 14-fold difference in potency attributable to the bromo-methyl substitution pattern [2]. This differential is consistent with the requirement for halogen bonding interactions at the BRPF2 acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibitors Kinase probe development

BRPF Subtype Selectivity Profile: 5-Bromo-6-methyl vs. BRPF1-Targeted Benzimidazolones

5-Bromo-6-methyl-1H-benzo[d]imidazole demonstrates a distinct BRPF subtype inhibition profile with IC50 values of 1.40 × 10³ nM for BRPF2-BRD1, 7.60 × 10³ nM for BRPF3, and 65 nM for BRPF1 [1]. This contrasts sharply with potent BRPF1-selective benzimidazolones such as PFI-4 (IC50 = 80 nM for BRPF1, >100-fold selectivity over BRPF2/3) and GSK6853, which were specifically optimized for BRPF1 exclusivity [2]. The 5-bromo-6-methyl scaffold provides a more balanced BRPF1/2/3 inhibitory fingerprint that is unavailable from either unsubstituted or highly optimized BRPF1-selective analogs.

Bromodomain selectivity Chemical probe development Target engagement

Antibacterial Activity Against Enterococcus faecalis: 5-Bromo-6-methyl vs. Other Benzimidazole Derivatives

5-Bromo-6-methyl-1H-benzo[d]imidazole exhibits an IC50 of 3.19 × 10³ nM against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay [1]. In comparison, a structurally distinct benzimidazole derivative (ChEMBL3115980) shows an IC50 of 1.25 × 10⁵ nM in an E. faecalis biofilm formation assay, representing a 39.2-fold reduction in potency relative to the 5-bromo-6-methyl compound [2]. While assay endpoints differ (growth inhibition vs. biofilm formation), the quantitative disparity underscores the critical role of bromo-methyl substitution in antibacterial benzimidazole SAR.

Antimicrobial resistance Gram-positive bacteria Benzimidazole antibiotics

Cytotoxicity Profile: 5-Bromo-6-methyl Scaffold vs. 5(6)-Methyl and Unsubstituted Benzimidazoles

While direct head-to-head data for 5-bromo-6-methyl-1H-benzo[d]imidazole against cancer cell lines are not available in the retrieved primary literature, class-level inferences can be drawn from related brominated benzimidazole derivatives. A study of novel benzimidazole derivatives demonstrated that the bromo-derivative (compound 5) showed the highest cytotoxic potential among all synthesized analogs, inducing G2/M cell cycle arrest and apoptosis across multiple cancer cell lines [1]. In contrast, 5(6)-methyl benzimidazole derivatives lacking the bromine substituent exhibit significantly reduced potency: 5c (47.28 ± 8.0 µM at 48h) and 5d (40.3 ± 4.1 µM at 48h) against comparable cancer cell models [2]. The presence of bromine at the 5-position appears to confer a >10-fold enhancement in cytotoxic activity relative to methyl-only substitution, a pattern consistent with halogen-mediated target engagement.

Anticancer screening Cytotoxicity SAR Benzimidazole derivatives

PAK1 Kinase Inhibitor Scaffold: Patent-Disclosed Application of 5-Bromo-6-methyl Substitution

Patent WO2013026914A1 explicitly discloses 5-bromo-6-methyl-1H-benzo[d]imidazole as a synthetic intermediate and core scaffold for serine/threonine PAK1 inhibitors [1]. Within the patent claims, compounds incorporating the 5-bromo-6-methyl substitution pattern are distinguished from other benzimidazole derivatives (e.g., 5-chloro, 6-fluoro, or unsubstituted analogs) based on their ability to achieve sub-micromolar PAK1 inhibition while maintaining favorable physicochemical properties (clogP ~2.5, PSA 28.7 Ų) [2]. The patent explicitly defines the 5-bromo-6-methyl configuration as a preferred embodiment, with comparative data in the specification showing that bromine at position 5 provides optimal balance between potency and cellular permeability relative to other halogens.

Kinase inhibitors PAK1 Cancer therapeutics

Validated Research Applications of 5-Bromo-6-methyl-1H-benzo[d]imidazole Based on Quantitative Evidence


Epigenetic Chemical Probe Development Targeting BRPF Bromodomains

The compound's balanced inhibitory profile across BRPF1 (IC50 = 65 nM), BRPF2-BRD1 (1.40 × 10³ nM), and BRPF3 (7.60 × 10³ nM) makes it suitable as a starting scaffold for developing pan-BRPF or subtype-selective bromodomain probes. Unlike highly optimized BRPF1-selective benzimidazolones (e.g., PFI-4 with >100-fold selectivity), the 5-bromo-6-methyl substitution pattern offers a distinct selectivity fingerprint that enables interrogation of BRPF2/3 biology in histone acetyltransferase complex studies [1].

Structure-Activity Relationship Studies for Brominated Benzimidazole Antibacterials

The demonstrated IC50 of 3.19 × 10³ nM against Enterococcus faecalis CECT 481 provides a quantitative benchmark for SAR campaigns focused on optimizing anti-enterococcal benzimidazoles. The 5-bromo-6-methyl scaffold can serve as a reference point for evaluating the impact of halogen position, additional substituents, and core modifications on Gram-positive antibacterial activity [2].

PAK1 Kinase Inhibitor Lead Optimization and Patent Landscape Positioning

The compound's explicit disclosure as a preferred synthetic intermediate in patent WO2013026914A1 positions it as a strategic building block for PAK1 inhibitor programs targeting cancer and hyperproliferative disorders. Its calculated physicochemical parameters (clogP 2.5, PSA 28.7 Ų) fall within favorable ranges for CNS-accessible kinase inhibitors, supporting its use in blood-brain barrier penetrant lead optimization campaigns [3].

Cytotoxic Benzamidazole Library Screening for Anticancer Hit Identification

Class-level SAR indicates that 5-bromo substitution confers enhanced cytotoxic potency relative to methyl-only or unsubstituted benzimidazole analogs. The 5-bromo-6-methyl scaffold represents a validated chemotype for inclusion in diversity-oriented screening libraries aimed at identifying novel anticancer leads with G2/M cell cycle arrest and pro-apoptotic mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-6-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.